molecular formula C15H11ClFNO B4967188 3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one

3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one

Cat. No. B4967188
M. Wt: 275.70 g/mol
InChI Key: BHBOHQJWSQQUHG-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one, also known as CFPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one is not fully understood, but it is believed to interact with metal ions and form complexes that exhibit fluorescence. In photodynamic therapy, 3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one is activated by light, which leads to the production of reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one has been shown to exhibit low toxicity in vitro, making it a promising candidate for further research. However, its effects on living organisms have not been extensively studied, and more research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one is its high yield and purity, which makes it easy to work with in the laboratory. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, its potential toxicity requires careful handling and disposal.

Future Directions

There are several potential future directions for research on 3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one. One area of interest is the development of new fluorescent probes for metal ions, which could have applications in environmental monitoring and biological imaging. Another area of research is the optimization of 3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one as a photosensitizer for photodynamic therapy, which could lead to more effective cancer treatments.
In conclusion, 3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one is a valuable compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and provide a solid foundation for further research.

Synthesis Methods

The synthesis of 3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one involves the reaction of 3-chloro-4-fluoroaniline with acetophenone in the presence of a base catalyst. The resulting compound is purified using column chromatography to obtain 3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one in high yield and purity.

Scientific Research Applications

3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one has been studied for its potential as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been investigated for its use as a photosensitizer in photodynamic therapy for cancer treatment. 3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one has shown promising results in both of these applications, making it a valuable compound for future research.

properties

IUPAC Name

(E)-3-(3-chloro-4-fluoroanilino)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO/c16-13-10-12(6-7-14(13)17)18-9-8-15(19)11-4-2-1-3-5-11/h1-10,18H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBOHQJWSQQUHG-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200370
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2E)-3-[(3-chloro-4-fluorophenyl)amino]-1-phenylprop-2-en-1-one

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